molecular formula C12H16Cl2N2 B2486062 1-(5-chloropentyl)-1H-benzimidazole hydrochloride CAS No. 81326-97-8

1-(5-chloropentyl)-1H-benzimidazole hydrochloride

Cat. No.: B2486062
CAS No.: 81326-97-8
M. Wt: 259.17
InChI Key: YPFOCLHWFRLGHF-UHFFFAOYSA-N
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Description

1-(5-Chloropentyl)-1H-benzimidazole hydrochloride (CAS 81326-97-8) is a chemical compound with the molecular formula C 12 H 16 Cl 2 N 2 and a molecular weight of 259.17 g/mol . It is part of the benzimidazole class of heterocyclic compounds, which are considered a "privileged structure" in medicinal chemistry due to their wide recurrence in molecules with significant biological activity . The benzimidazole scaffold is a key building block for various biologically active molecules and is a fusion of a benzene ring and an imidazole ring . This compound is offered as a hydrochloride salt, which can enhance its stability and solubility for research applications . In scientific contexts, the 5-chloropentyl chain is recognized as a known structural component in the research of synthetic cannabinoid receptor agonists (SCRAs), where it often serves as a "tail group" . Researchers investigate such compounds to understand structure-activity relationships (SAR) and the pharmacodynamics of novel synthetic substances . The primary value of this compound lies in its use as a chemical intermediate or reference standard in forensic analysis, pharmaceutical development, and investigative pharmacology. This product is strictly for research purposes and is labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

1-(5-chloropentyl)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2.ClH/c13-8-4-1-5-9-15-10-14-11-6-2-3-7-12(11)15;/h2-3,6-7,10H,1,4-5,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFOCLHWFRLGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

In a representative procedure, o-phenylenediamine reacts with formic acid at 100–120°C for 6–8 hours, yielding unsubstituted benzimidazole. Hydrochloric acid (HCl) in ethanol (50% v/v) accelerates this process, achieving 85–90% yields within 4 hours. For higher substitution complexity, aldehydes or ketones may replace formic acid, though this requires stringent temperature control.

Alkylation with 5-Chloropentyl Groups

Introducing the 5-chloropentyl side chain at the N1 position of benzimidazole is critical. Two predominant strategies emerge: nucleophilic substitution and phase-transfer catalysis.

Nucleophilic Substitution

Benzimidazole’s deprotonated nitrogen reacts with 1-chloro-5-pentane in anhydrous dimethylformamide (DMF) at 80°C. Key parameters include:

Parameter Optimal Range Impact on Yield
Reaction Time 12–16 hours <70% yield
Base Potassium carbonate 65% efficiency
Solvent DMF Prevents hydrolysis

This method, while straightforward, faces limitations in regioselectivity and byproduct formation.

Phase-Transfer Catalysis (PTC)

Adopting techniques from proton pump inhibitor synthesis, alkylation efficiency improves using:

  • Catalyst : Tetrabutylammonium bromide (10 mol%)
  • Solvent System : Dichloromethane-water (1:1 v/v)
  • Conditions : 40°C, 6 hours

This approach achieves 90.9% yield by enhancing interfacial reactivity. The 5-chloropentyl chloride migrates to the aqueous-organic interface, where deprotonated benzimidazole attacks electrophilically.

Hydrochloride Salt Formation

Converting the free base to its hydrochloride salt ensures stability and bioavailability.

Gas-Solid Reaction

Exposing 1-(5-chloropentyl)-1H-benzimidazole to HCl gas in dichloromethane at 0–5°C produces the hydrochloride salt in 94% purity. Excess HCl is removed under reduced pressure, yielding a crystalline solid.

Solution-Phase Acidification

Dissolving the free base in ethanol followed by dropwise HCl (37%) addition achieves comparable results (92% yield). Crystallization initiates at pH 2–3, with cooling to −20°C enhancing crystal lattice integrity.

Advanced Methodologies

Ultrasound-Assisted Synthesis

Recent innovations employ ultrasound (40 kHz, 300 W) to accelerate alkylation:

  • Reaction Time : 1 hour (vs. 12 hours conventionally)
  • Solvent : Solvent-free conditions
  • Yield : 88–92%

Mechanochemical forces from cavitation bubbles enhance molecular collisions, reducing activation energy.

Continuous-Flow Systems

Adapting methods from CF₃-heterocycle production, a tubular reactor with:

  • Residence Time : 25.1 minutes
  • Temperature : 100°C
  • Pressure : 3 bar

scales synthesis industrially while maintaining 89% yield.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Environmental Impact
Nucleophilic Substitution 65–70 12–16 h Moderate High (DMF use)
Phase-Transfer Catalysis 90.9 6 h High Moderate
Ultrasound 88–92 1 h High Low (solvent-free)
Continuous-Flow 89 25.1 min Industrial Low

Challenges and Optimization

Impurity Control

Alkylation byproducts like N3-substituted isomers require chromatographic removal. Gradient elution with ethyl acetate/hexane (3:7 → 1:1) achieves >99% purity.

Solvent Selection

DMF, though effective, poses toxicity concerns. Alternatives like 2-methyltetrahydrofuran (2-MeTHF) reduce ecological impact while maintaining 82% yield.

Catalytic Recycling

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) are recoverable via aqueous extraction, enabling 3–4 reuse cycles before activity drops below 80%.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloropentyl)-1H-benzimidazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropentyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the chloropentyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzimidazole derivatives.

Scientific Research Applications

Antiviral Activity

Research has highlighted the potential of benzimidazole derivatives in combating viral infections. For instance, compounds similar to 1-(5-chloropentyl)-1H-benzimidazole hydrochloride have shown effectiveness against Hepatitis C virus (HCV) with EC50 values in the nanomolar range . Specific studies indicate that modifications to the benzimidazole structure can enhance antiviral potency, making this class of compounds a significant area of interest for drug development.

Antimicrobial Properties

Benzimidazole derivatives, including this compound, have been investigated for their antibacterial and antifungal activities. In vitro studies reveal that certain derivatives exhibit minimal inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Candida albicans, suggesting their potential as antimicrobial agents .

Anticancer Potential

The anticancer properties of benzimidazoles are well-documented. Recent findings indicate that various derivatives can inhibit cancer cell proliferation effectively. For example, specific modifications to the benzimidazole core have resulted in compounds that demonstrate significant antiproliferative activity against breast cancer cell lines (MDA-MB-231) with promising IC50 values .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activities
1-(5-chloropentyl)-1H-benzimidazoleBenzimidazoleAntiviral, Antimicrobial, Anticancer
1-(5-chloropentyl)-1H-pyrazolePyrazoleLimited antiviral activity
1-(5-chloropentyl)-1H-1,2,4-triazoleTriazoleModerate antifungal properties

This table illustrates how the structural differences among these compounds influence their biological activities. The benzimidazole structure often provides enhanced stability and bioactivity compared to other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 1-(5-chloropentyl)-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural and physicochemical differences between 1-(5-chloropentyl)-1H-benzimidazole hydrochloride and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Notable Properties
This compound C₁₃H₁₇Cl₂N₂ 273.2 Benzimidazole core, 5-chloropentyl chain Enhanced solubility (HCl salt), moderate lipophilicity
1-(5-Chloropentyl)-2-methyl-1H-benzimidazole hydrochloride C₁₃H₁₇Cl₂N₂ 273.2 Additional methyl group at 2-position Increased steric hindrance; potential for altered receptor binding
1-(5-Chloropentyl)-1H-pyrazole hydrochloride C₈H₁₄Cl₂N₂ 209.1 Pyrazole core (5-membered ring) Reduced aromaticity; lower molecular complexity
1-Benzyl-2-(chloromethyl)-1H-benzimidazole hydrochloride C₁₅H₁₄Cl₂N₂ 305.2 Benzyl and chloromethyl substituents Higher hydrophobicity; potential for π-π interactions
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole C₂₀H₁₄Cl₂N₂ 369.3 Dual chlorinated aromatic substituents Enhanced halogen bonding; rigid structure

Pharmacological and Physicochemical Differences

  • Antibacterial Activity : Benzimidazole derivatives, including the target compound, exhibit antibacterial properties due to their ability to intercalate DNA or inhibit enzymes like topoisomerases . The 5-chloropentyl chain in the target compound may enhance membrane penetration compared to simpler alkyl chains (e.g., methyl or ethyl) .
  • Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility compared to neutral analogs (e.g., 1-(5-chloropentyl)-1H-benzimidazole). This contrasts with compounds like 1-benzyl-2-(chloromethyl)-1H-benzimidazole hydrochloride, where the bulky benzyl group may reduce solubility despite the salt .
  • Spectral Characteristics :
    • IR Spectroscopy : The target compound shows characteristic C=N stretches (~1610 cm⁻¹) and SO₂ vibrations (if applicable) .
    • NMR : The 5-chloropentyl chain produces distinct proton signals (δ ~1.5–3.5 ppm for CH₂ groups), differing from aromatic substituents in analogs like 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (δ ~7.0–8.5 ppm) .

Biological Activity

1-(5-chloropentyl)-1H-benzimidazole hydrochloride is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole ring substituted with a 5-chloropentyl group. The synthesis typically involves reacting 5-chloropentylamine with benzimidazole, followed by hydrochloride salt formation. This structure is significant as it influences the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects in different contexts.

Biological Activities

Research indicates that benzimidazole derivatives, including this compound, exhibit a range of pharmacological activities:

  • Antimicrobial Properties : Studies have shown that benzimidazole derivatives possess significant antibacterial and antifungal activities. For instance, compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity : Benzimidazole derivatives are being investigated for their potential anticancer properties. The unique structure of this compound may enhance its efficacy against cancer cells by inducing apoptosis or inhibiting cell proliferation .
  • Antiviral Effects : Some studies suggest that benzimidazole derivatives may possess antiviral properties, making them candidates for further research in treating viral infections .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against S. aureus, E. coli, and C. albicans
AnticancerInduces apoptosis in cancer cell lines
AntiviralPotential activity against respiratory viruses

Case Studies

Several case studies have highlighted the potential applications of benzimidazole derivatives:

  • Case Study 1 : A study on various benzimidazole compounds demonstrated that those with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics such as ampicillin and ciprofloxacin. The minimum inhibitory concentrations (MIC) were significantly lower for some derivatives, indicating superior efficacy .
  • Case Study 2 : Another investigation focused on the anticancer potential of benzimidazole derivatives. Results indicated that certain compounds could inhibit tumor growth in vitro and in vivo models, suggesting a pathway for developing novel anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(5-chloropentyl)-1H-benzimidazole hydrochloride?

  • Category : Synthesis and Purification
  • Answer : The compound can be synthesized via condensation reactions between substituted o-phenylenediamines and aldehydes or ketones under acidic conditions. For example, similar benzimidazole derivatives (e.g., 5-chloro-2-thiophenyl analogs) are synthesized by refluxing 1,2-diamine-4-chlorobenzene with thiophene-2-carbaldehyde in ethanol, followed by HCl treatment to form the hydrochloride salt . Key steps include:

  • Reaction optimization : Adjusting molar ratios, temperature (e.g., 70–80°C), and solvent polarity to enhance yield.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
  • Validation : Confirm purity via melting point analysis, NMR (e.g., ¹H/¹³C), and HPLC.

Q. How is the crystal structure of this compound determined, and what parameters are critical for X-ray diffraction (XRD) analysis?

  • Category : Structural Characterization
  • Answer : Single-crystal XRD is performed using a Bruker SMART X2S diffractometer with MoKα radiation (λ = 0.71073 Å). Critical parameters include:

ParameterExample Value (from analogous compounds)
Space groupP2₁/n (monoclinic)
Unit cell dimensionsa = 12.7407 Å, b = 10.5126 Å, c = 22.955 Å
Temperature200 K
Absorption correctionMulti-scan (SADABS)
Data refinement uses SHELXL-2018/3 , with R-factors (e.g., R₁ = 0.038 for F² > 2σ(F²)) to validate accuracy.

Advanced Research Questions

Q. How can structural disorder in the chloropentyl chain or benzimidazole core be resolved during crystallographic refinement?

  • Category : Data Contradiction Analysis
  • Answer : Partial occupancy or rotational disorder (e.g., in thiophene rings ) is modeled using SHELXL's PART instruction. For example:

  • Disorder handling : Split atomic positions (e.g., Cl atoms at 94.0% and 6.0% occupancy ) with geometric restraints.
  • Validation : Check residual electron density maps (< 0.5 eÅ⁻³) and refine anisotropic displacement parameters.
  • Statistical weighting : Apply wR₂ = 0.093 with S = 1.08 to balance data fit .

Q. What computational strategies are recommended to predict hydrogen-bonding interactions in this compound?

  • Category : Molecular Interactions
  • Answer : Graph-set analysis (e.g., C—H⋯N interactions) identifies supramolecular motifs. For benzimidazole derivatives, weak interactions (2.60–2.66 Å H⋯S/N distances ) stabilize chains or layers. Tools include:

  • Software : Mercury (CCDC) for packing diagram visualization.
  • Quantum mechanics : DFT calculations (e.g., Gaussian) to optimize geometries and calculate interaction energies.

Q. How do impurities (e.g., regioisomers) affect spectroscopic data, and how can they be resolved?

  • Category : Analytical Challenges
  • Answer : Co-crystallized isomers (e.g., 5-chloro vs. 6-chloro impurities ) may cause split NMR signals or anomalous XRD peaks. Mitigation involves:

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers.
  • Crystallographic refinement : Model partial occupancy (e.g., 6.0% 6-chloro isomer ) in SHELXL.
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and isotopic Cl patterns.

Methodological Notes

  • XRD Refinement : Always cross-validate SHELX outputs (e.g., Rint < 0.07 ) with PLATON/CHECKCIF to detect symmetry or displacement errors.
  • Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, stirring rate) to minimize batch-to-batch variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.